molecular formula C30H32ClNO4S B1499833 Raloxifene Bismethyl Ether (hydrochloride) CAS No. 84541-36-6

Raloxifene Bismethyl Ether (hydrochloride)

Cat. No.: B1499833
CAS No.: 84541-36-6
M. Wt: 538.1 g/mol
InChI Key: MPPNHHUKVJDWQV-UHFFFAOYSA-N
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Description

Raloxifene Bismethyl Ether (hydrochloride) is a useful research compound. Its molecular formula is C30H32ClNO4S and its molecular weight is 538.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Raloxifene Bismethyl Ether (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Raloxifene Bismethyl Ether (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4S.ClH/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPNHHUKVJDWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84541-36-6
Record name Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84541-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of the compound prepared as described in Preparation 1 (8.46 grams) and the acid chloride prepared as described in Preparation 4 (10.0 grams) in methylene chloride (350 mL) was cooled to about 20°-25° C. The cool mixture was treated with boron trichloride (2.6 mL), and the resulting mixture mechanically stirred. The reaction was monitored by HPLC using the assay described above. After 85 minutes, the in situ HPLC yield based on a 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene standard was 88%.
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Synthesis routes and methods II

Procedure details

A 3 g. portion of 4-(2-piperidinoethoxy)-benzoic acid, hydrochloride, was combined with 20 ml. of 1,2-dichloroethane and 2 drops of dimethylformamide at -20° C., and 4 ml. of phosgene was added. The mixture was stirred for 90 minutes while the temperature was slowly raised to reflux, and then for 30 minutes at reflux. An additional 80 ml. of 1,2-dichloroethane was added, and then 2.7 g. of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. An 8.68 g. portion of aluminum chloride was added, and the mixture was stirred for 3 hours. An additional 2.66 g. of aluminum chloride was added, and the mixture was stirred for 16 hours more. The mixture was poured into a large amount of 1/1 dichloromethane/dilute aqueous hydrochloric acid. Additional dichloromethane containing a little methanol was added until distinct layers separated. The water layer was extracted several times with dichloromethane containing a little methanol, and the organic layers were combined and washed with water and with aqueous sodium chloride. The organic layer was then filtered and evaporated to an oil, which was dissolved in dichloromethane and a little methanol, and extracted with about 20 ml. of 5% aqueous sodium hydroxide, and then with water, aqueous ammonium chloride and water. The organic layer was then evaporated to about 4 g. of oil, which was dissolved in acetone. Diethyl ether was added, and impurities precipitated and were filtered out. The filtrate was evaporated to about 3.4 g. of foam, which was purified by preparative high-pressure liquid phase chromatography on silica gel, eluting with 1.5% methanol in chloroform. The product-containing fractions were combined and evaporated to obtain the desired product as 1.88 g. of yellow oil; m/e 501.198 by electron impact high resolution mass spectrometry; absorption maximum at 1650 on the infrared spectrum in chloroform; λmax (ε): 296 (32,500) on the ultraviolet spectrum in ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Raloxifene Bismethyl Ether (hydrochloride)
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Reactant of Route 6
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